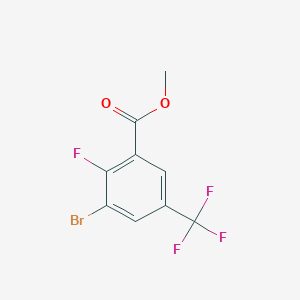

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

CAS No.: 537658-03-0

Cat. No.: VC11701485

Molecular Formula: C9H5BrF4O2

Molecular Weight: 301.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537658-03-0 |

|---|---|

| Molecular Formula | C9H5BrF4O2 |

| Molecular Weight | 301.03 g/mol |

| IUPAC Name | methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |

| Standard InChI Key | UAWUPZNDBKVMGQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |

Introduction

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound featuring a benzene ring with bromine, fluorine, and trifluoromethyl substituents, along with a methyl ester group. Its molecular formula is C9H5BrF4O2, and it has a molecular weight of approximately 301.03 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Synthesis

The synthesis of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step reactions. One approach includes the halogenation of a benzoic acid derivative followed by trifluoromethylation and esterification with methanol. The precise conditions and reagents used can vary depending on the desired yield and purity.

Biological Activity

Research on this compound is limited, but similar compounds with bromine and trifluoromethyl groups have shown potential biological activities. These include antimicrobial and anticancer properties, which are attributed to the enhanced lipophilicity and electron-withdrawing effects of the trifluoromethyl group.

Medicinal Chemistry

The compound's unique structure makes it a candidate for further modification and exploration in drug development. Its potential as a precursor or intermediate in synthesizing pharmaceutical agents is significant due to its ability to interact with biological targets.

Materials Science

In materials science, such compounds can serve as building blocks for creating advanced materials with specific properties, such as enhanced thermal stability or optical characteristics.

Research Findings

While specific research findings on Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate are scarce, studies on similar compounds suggest promising applications:

-

Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial strains by disrupting cell membranes or interfering with metabolic pathways.

-

Anticancer Potential: Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H5BrF4O2 | |

| Molecular Weight | 301.03 g/mol | |

| CAS Number | 537658-03-0 | |

| Purity | 97% | |

| Hazard Statements | H315 H319 H335 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume